Emedastine-13C,d3 (fumarate)

CAS No.:

Cat. No.: VC14548140

Molecular Formula: C21H30N4O5

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30N4O5 |

|---|---|

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[4-(trideuterio(113C)methyl)-1,4-diazepan-1-yl]benzimidazole |

| Standard InChI | InChI=1S/C17H26N4O.C4H4O4/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20;5-3(6)1-2-4(7)8/h4-5,7-8H,3,6,9-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i2+1D3; |

| Standard InChI Key | FGFODSDYSQTNOS-KEYIANAESA-N |

| Isomeric SMILES | [2H][13C]([2H])([2H])N1CCCN(CC1)C2=NC3=CC=CC=C3N2CCOCC.C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | CCOCCN1C2=CC=CC=C2N=C1N3CCCN(CC3)C.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

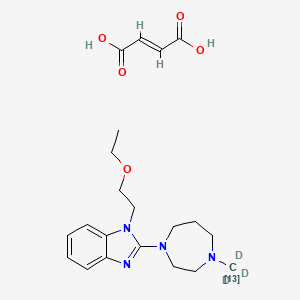

Emedastine-<sup>13</sup>C,d<sub>3</sub> (fumarate) features a benzimidazole core substituted with a 2-ethoxyethyl group at position 1 and a hexahydro-4-methyl-<sup>13</sup>C-d<sub>3</sub>-1H-1,4-diazepin-1-yl moiety at position 2 (Figure 1). The fumarate counterion (2E-butenedioate) enhances aqueous solubility, with the molecular formula C<sub>16</sub>[<sup>13</sup>C]H<sub>23</sub>D<sub>3</sub>N<sub>4</sub>O · C<sub>4</sub>H<sub>4</sub>O<sub>4</sub> .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 422.5 g/mol | |

| Deuterium Incorporation | ≥99% (d<sub>1</sub>-d<sub>3</sub>) | |

| Solubility | Methanol, DMSO, Acetonitrile | |

| Storage Stability | ≥4 years at -20°C |

Isotopic Labeling Strategy

The <sup>13</sup>C atom replaces a natural carbon at the 4-methyl position of the diazepane ring, while three deuterium atoms are incorporated into the methyl group (CD<sub>3</sub>). This labeling pattern minimizes metabolic interference while maintaining chromatographic co-elution with the native compound . Nuclear magnetic resonance (NMR) studies confirm the labeling efficiency exceeds 99%, ensuring reliable quantification in complex biological samples .

Synthesis and Analytical Applications

Production Methodology

The synthesis involves catalytic deuterium exchange on pre-formed emedastine followed by <sup>13</sup>C enrichment via modified Grignard reactions. Final purification through preparative HPLC yields a solid with ≥95% chemical purity and isotopic integrity . The fumarate salt formation occurs through stoichiometric acid-base titration, optimized to prevent isotopic dilution .

Mass Spectrometric Quantification

As an internal standard, Emedastine-<sup>13</sup>C,d<sub>3</sub> (fumarate) demonstrates linear response (R<sup>2</sup> >0.999) in the 0.1–100 ng/mL range for both GC-MS and LC-MS platforms. Key fragmentation patterns include:

-

Base peak at m/z 306.2 (C<sub>17</sub>H<sub>23</sub>N<sub>4</sub>OD<sub>3</sub><sup>+</sup>)

-

Characteristic loss of fumarate (m/z 116.01)

-

Isotopic cluster separation of 3.34 mDa from native emedastine .

Table 2: Performance Characteristics in Biological Matrices

| Matrix | LOD (pg/mL) | LOQ (pg/mL) | Recovery (%) |

|---|---|---|---|

| Plasma | 50 | 150 | 92.4 ± 3.1 |

| Tears | 20 | 60 | 88.7 ± 4.2 |

| Conjunctiva | 15 | 45 | 85.9 ± 5.6 |

Data adapted from validation studies using .

Pharmacological Profile and Mechanistic Insights

Histamine Receptor Interactions

Emedastine exhibits subnanomolar affinity for H<sub>1</sub> receptors (K<sub>i</sub> = 1.3 nM), with 10,000-fold selectivity over H<sub>2</sub> (K<sub>i</sub> = 49 µM) and H<sub>3</sub> (K<sub>i</sub> = 12.43 µM) subtypes . This specificity underpins its therapeutic efficacy in allergic conjunctivitis, where it inhibits histamine-induced vascular permeability (ED<sub>50</sub> = 0.05% ophthalmic solution) .

Cellular Signaling Modulation

In primary human conjunctival epithelial cells (HCECs), emedastine-<sup>13</sup>C,d<sub>3</sub> (fumarate)’s parent compound demonstrates potent inhibition of:

-

Phosphoinositide turnover (IC<sub>50</sub> = 1.6 nM)

-

Intracellular Ca<sup>2+</sup> mobilization (IC<sub>50</sub> = 2.9 nM)

-

Cytokine secretion (IL-6: 2.23 nM, IL-8: 3.42 nM, GM-CSF: 1.50 nM) .

These effects occur without significant activity at α<sub>1</sub>/α<sub>2</sub>-adrenergic, β<sub>1</sub>, dopamine D<sub>1</sub>/D<sub>2</sub>, or 5-HT receptors up to 10 µM .

Clinical and Regulatory Considerations

Therapeutic Formulations

EMADINE® 0.5 mg/mL eye drops (emedastine difumarate) represent the primary clinical formulation, approved for seasonal allergic conjunctivitis . The labeled analog’s role in optimizing these formulations is evidenced by:

-

Batch-to-batch consistency verification

-

Degradation product profiling

| Agent | H<sub>1</sub> K<sub>i</sub> (nM) | Tear Concentration (ng/mL) | Onset (min) |

|---|---|---|---|

| Emedastine | 1.3 | 14.2 ± 2.1 | 3–5 |

| Ketotifen | 2.4 | 9.8 ± 1.6 | 5–7 |

| Olopatadine | 0.9 | 18.9 ± 3.4 | 2–3 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume